molecular formula C20H32Br2O2 B115566 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene CAS No. 153282-57-6

1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene

Cat. No. B115566
CAS RN: 153282-57-6
M. Wt: 464.3 g/mol
InChI Key: WXZHEUZDKJZODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene, also known as BBHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBHB is a member of the bisaryl bromomethyl ether family, which is a class of compounds known for their antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been found to have low toxicity and is generally considered safe for use in various applications. However, it has been found to have some cytotoxicity towards certain cell lines at high concentrations. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to have some anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antimicrobial activity against a wide range of microorganisms. However, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene also has some limitations. It has low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for research on 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene. One potential area of research is the development of new synthetic methods for 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene that are more efficient and environmentally friendly. Another area of research is the optimization of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's antimicrobial activity, which may involve further elucidation of its mechanism of action. Additionally, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, warrant further investigation. Finally, the use of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene as a disinfectant and preservative in various industries may also be an area of future research.

Synthesis Methods

1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene can be synthesized using a three-step process. The first step involves the reaction of 1,4-dihydroxybenzene with hexyl bromide in the presence of a base to form 1,4-bis(hexyloxy)benzene. The second step involves the reaction of 1,4-bis(hexyloxy)benzene with formaldehyde and hydrobromic acid to form 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene. The final step involves the purification of the product using column chromatography.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been extensively studied for its antimicrobial and antifungal activities. It has been found to exhibit potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been studied for its potential use as a disinfectant and preservative in various industries, such as food and pharmaceuticals.

properties

CAS RN

153282-57-6

Product Name

1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene

Molecular Formula

C20H32Br2O2

Molecular Weight

464.3 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2,5-dihexoxybenzene

InChI

InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3

InChI Key

WXZHEUZDKJZODF-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr

Pictograms

Corrosive

Origin of Product

United States

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